molecular formula C9H18BNO2 B1454764 (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid CAS No. 1403597-93-2

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Cat. No. B1454764
CAS RN: 1403597-93-2
M. Wt: 183.06 g/mol
InChI Key: XCJGSSDBNDKLEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, 2,2,6,6-Tetramethylpiperidine can be synthesized via various methods . A related compound, bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate, has been synthesized and characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine in acetic or sulfuric acid affords 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine in high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2,2,6,6-Tetramethylpiperidine have been analyzed . It has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .

Scientific Research Applications

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has been used in a variety of scientific research applications, ranging from organic synthesis to pharmacology. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, such as nucleosides, cyclic peptides, and heterocycles. In addition, this compound has been used as a catalyst for the synthesis of polymers and as a ligand for the synthesis of metal complexes. In pharmacology, this compound has been used as a model compound for the study of drug-receptor interactions and as a tool for the development of new drugs.

Advantages and Limitations for Lab Experiments

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in organic solvents, such as DMF and MeCN, which makes it easy to work with in the laboratory. In addition, this compound has a low toxicity, making it safe to use in experiments. However, this compound has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, this compound can react with other molecules, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the study of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid. One potential direction is to further explore the biochemical and physiological effects of this compound. This could include studying the effects of this compound on other receptors, such as ion channels and enzymes. Another potential direction is to explore the potential applications of this compound in drug development. This could include studying the effects of this compound on drug metabolism, as well as its potential to be used as a drug delivery system. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.

Safety and Hazards

The safety and hazards associated with related compounds such as 2,2,6,6-Tetramethylpiperidine have been documented . It has been classified with the hazard statements H226 - H290 - H302 - H314 - H335 .

properties

IUPAC Name

(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJGSSDBNDKLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(NC(C1)(C)C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 2
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 3
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 4
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 5
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Reactant of Route 6
(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

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